

Caffeic Acid in Thrombocytopenia: A Comparative Analysis Against Standard-of-Care Therapies

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Compound of Interest

Compound Name: Caffeic Acid

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This guide provides a comprehensive comparison of the efficacy of **caffeic acid** with standard-of-care drugs for the treatment of thrombocytopenia, particularly focusing on Immune Thrombocytopenia (ITP). The information is presented to aid in research and development efforts in this therapeutic area.

Quantitative Efficacy Data

The following tables summarize the quantitative data from clinical studies on **caffeic acid** and standard-of-care treatments for thrombocytopenia.

Table 1: **Caffeic Acid** Efficacy in Thrombocytopenia

Study/Trial	Patient Population	Treatment Regimen	Key Efficacy Endpoints	Results
Wang et al. (NCT02556814) [1][2]	Newly diagnosed adult ITP patients (platelet count $<30 \times 10^9/L$)	Caffeic acid tablets (0.3 g three times daily for 12 weeks) + High-Dose Dexamethasone (HD-DXM)	24-week Sustained Response (SR) ¹	56.5% in the caffeic acid + HD-DXM group vs. 43.5% in the placebo + HD-DXM group.
Clinical Study (unnamed) [3][4]	Adult ITP patients	Caffeic acid tablets + Dexamethasone and Prednisone	Short-term effective rate	84.62% in the caffeic acid group vs. 67.31% in the control group ($P<0.05$). [3][4]
Meta-Analysis (Yu et al.) [5][6][7]	Patients with thrombocytopenia (various etiologies)	Caffeic acid tablets (CFA)	Overall treatment effectiveness	Statistically significant improvement in clinical outcomes and platelet counts with CFA. [5][7]

¹Sustained Response (SR) defined as the maintenance of a platelet count higher than $30 \times 10^9/L$, at least doubling of the baseline platelet count, and an absence of bleeding.[\[1\]\[2\]](#)

Table 2: Standard-of-Care Efficacy in Immune Thrombocytopenia (ITP)

Drug Class	Drug	Study/Trial	Patient Population	Key Efficacy Endpoints	Results
Corticosteroids	Dexamethasone	Cheng et al. [8]	Newly diagnosed adult ITP	Initial Response Rate	82.1% with one or two courses of HD-DXM.[8]
Prednisone	ASH Guidelines[9] [10]	Newly diagnosed adult ITP	Initial Response Rate	Generally effective, but may have a slower onset than dexamethasone.	
Thrombopoietin Receptor Agonists (TPO-RAs)	Eltrombopag	PETIT2 Trial[11]	Children with chronic ITP	Platelet response (≥ 6 of 8 weeks with platelets $>50 \times 10^9/L$)	40% in the eltrombopag group vs. 3% in the placebo group.[11]
Romiplostim	Phase 3 Study[12]	Adults with chronic ITP	Overall Response (platelet counts $\geq 50 \times 10^9/L$ during ≥ 4 weeks)	83% in the romiplostim group.[12]	
Immunoglobulins	Intravenous Immunoglobulin (IVIG)	Godeau et al. [13]	Adults with ITP	Platelet Response	Rapid increase in platelet count in up to 85% of patients. [13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies.

Caffeic Acid Clinical Trial Protocol (NCT02556814)[1][2][14][15]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][14]
- Inclusion Criteria: Adults (18-80 years) with newly diagnosed primary ITP, untreated, with a platelet count $<30 \times 10^9/L$ and bleeding manifestations.[15]
- Treatment Arms:
 - Experimental Group: **Caffeic acid** tablets (0.3 g three times daily for 12 weeks) combined with high-dose dexamethasone (40 mg/day for 4 days, with a second course after a 10-day interval if needed).[1][2][14]
 - Control Group: Placebo tablets plus the same high-dose dexamethasone regimen.[1][2][14]
- Primary Endpoint: Sustained response at 24 weeks, defined as a platelet count $\geq 30 \times 10^9/L$, at least a two-fold increase from baseline, and no bleeding.[1][2]
- Monitoring: Platelet counts were monitored regularly throughout the study. Adverse events were also recorded.[14]

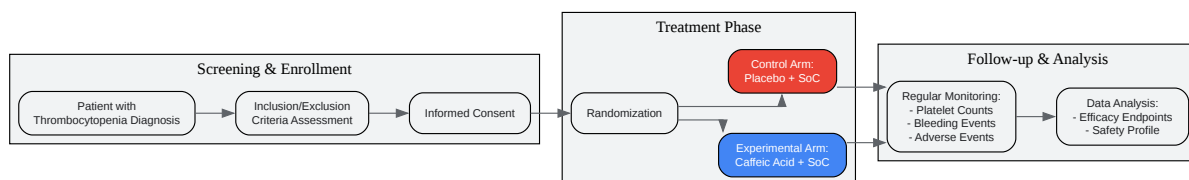
Standard-of-Care Clinical Trial Protocols

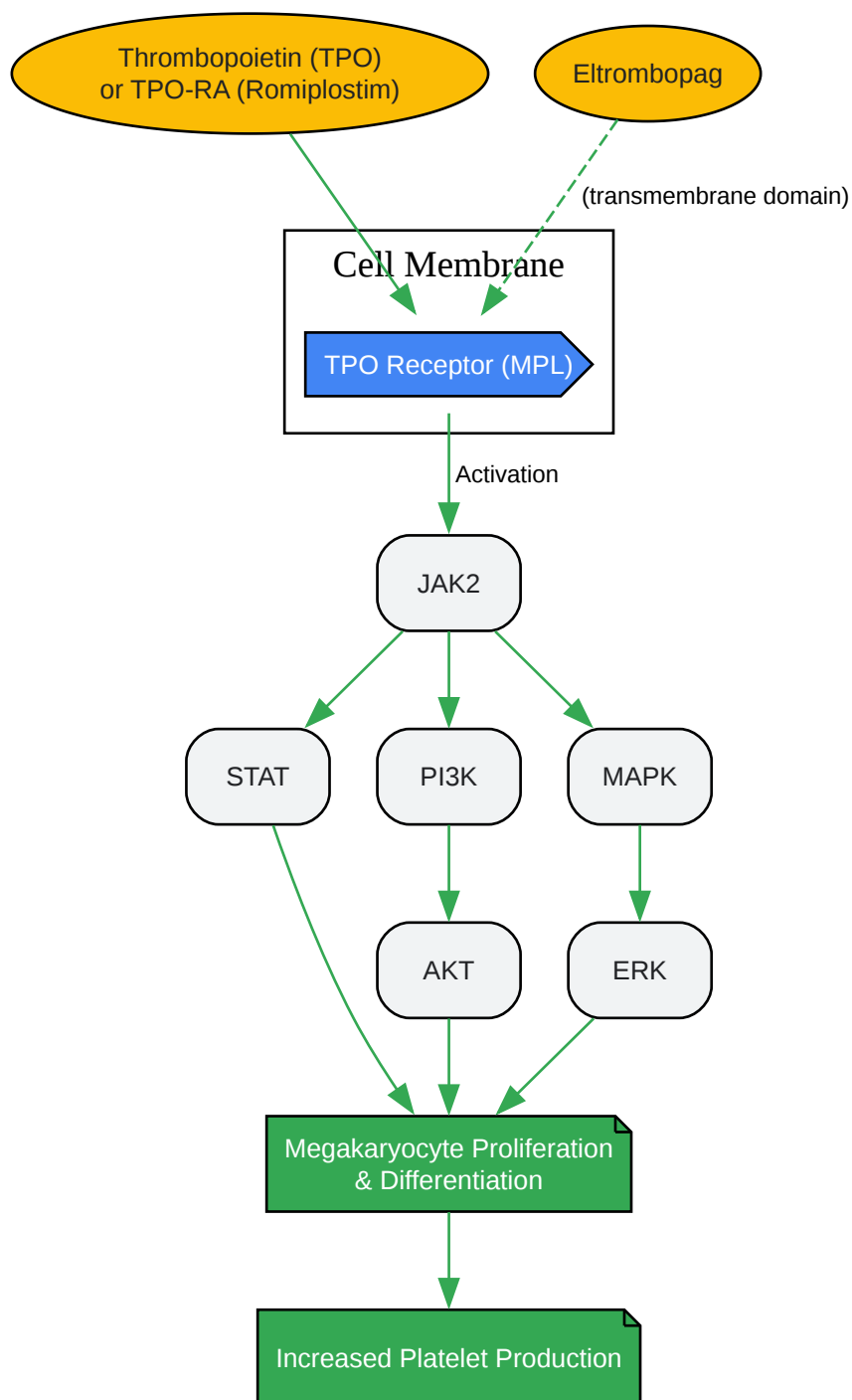
- Study Design: A prospective, multicenter, randomized, controlled, open-label clinical trial.[8]
- Inclusion Criteria: Adults with newly diagnosed primary ITP and a platelet count $<30 \times 10^9/L$ or bleeding symptoms.[8]
- Treatment Arms:

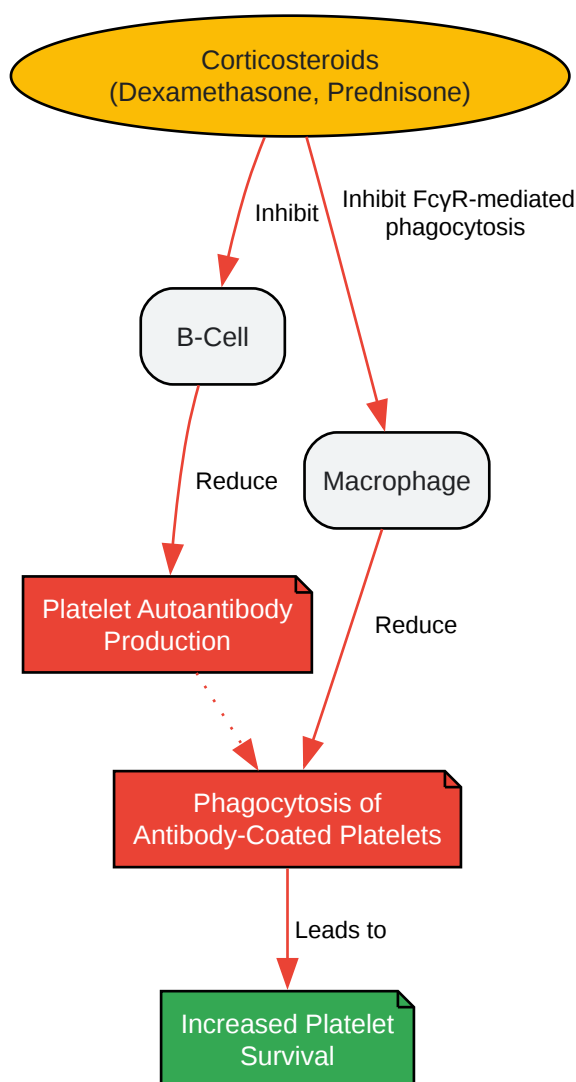
- HD-DXM Arm: Dexamethasone 40 mg/day orally for 4 consecutive days. A second course was given if the platelet count remained below $30 \times 10^9/L$ by day 10.[8]
- Prednisone Arm: Prednisone 1.0 mg/kg daily for 4 weeks, followed by a taper.[8]
- Primary Endpoint: Overall initial response and complete response.[8]
- Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
- Inclusion Criteria: Children with chronic ITP who had an insufficient response to prior therapies.[11]
- Treatment Arms:
 - Eltrombopag Group: Oral eltrombopag with dose adjustments to maintain a target platelet count.[11]
 - Placebo Group: Placebo.
- Primary Endpoint: Proportion of patients achieving at least 6 out of 8 non-consecutive weeks with a platelet count $>50 \times 10^9/L$ during weeks 5-12 of therapy.[11]
- Study Design: A long-term, open-label safety and efficacy study.[12]
- Inclusion Criteria: Patients who had completed a previous romiplostim study for ITP.[12]
- Treatment: Weekly subcutaneous injections of romiplostim, with the dose adjusted to maintain a platelet count between 50 and $250 \times 10^9/L$. [12]
- Endpoints: Long-term safety and efficacy, including the incidence of bleeding events.[12]
- Study Design: Varies, but often open-label studies or arms within larger comparative trials.
- Treatment: Typically, a total dose of 1.6-2.0 g/kg administered over 2 consecutive days (0.8-1.0 g/kg per day).[16][17]
- Endpoints: Rapidity and magnitude of platelet count increase.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and processes involved in the treatment of thrombocytopenia.







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